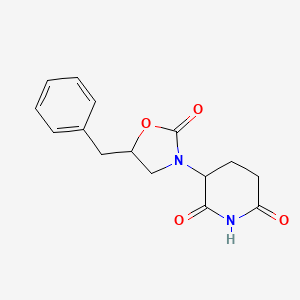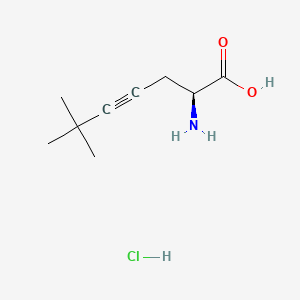
Hexanoic acid, 2,6-dibromo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2,6-dibromo-, ethyl ester is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and the carboxylic acid group is esterified with ethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,6-dibromo-, ethyl ester can be synthesized through the bromination of hexanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Hexanoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 6th positions.
Esterification: The dibromohexanoic acid is then reacted with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 2,6-dibromo-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction: The compound can be reduced to hexanoic acid, 2,6-dibromo-, by using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include hexanoic acid derivatives with substituted nucleophiles.
Reduction: Hexanoic acid, 2,6-dibromo-.
Hydrolysis: Hexanoic acid, 2,6-dibromo-, and ethanol.
Applications De Recherche Scientifique
Hexanoic acid, 2,6-dibromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which hexanoic acid, 2,6-dibromo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 2,6-dibromo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks bromine atoms, resulting in different reactivity and applications.
Hexanoic acid, 2-bromo-, ethyl ester:
Hexanoic acid, 2,6-dichloro-, ethyl ester: Substituted with chlorine instead of bromine, affecting its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H14Br2O2 |
|---|---|
Poids moléculaire |
302.00 g/mol |
Nom IUPAC |
ethyl 2,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |
Clé InChI |
BVUNSDLVOISXLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















